molecular formula C16H11N3O B14659352 2-(5-Phenyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole CAS No. 37574-83-7

2-(5-Phenyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole

Cat. No.: B14659352
CAS No.: 37574-83-7
M. Wt: 261.28 g/mol
InChI Key: XBSKXIUAUURIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Phenyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole is a heterocyclic compound that features both an oxadiazole and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The indole moiety can be introduced through various synthetic strategies, including the Fischer indole synthesis or the Bartoli indole synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole or indole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(5-Phenyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Phenyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole is unique due to the combination of the oxadiazole and indole moieties, which may confer distinct chemical and biological properties

Properties

CAS No.

37574-83-7

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

2-(1H-indol-2-yl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C16H11N3O/c1-2-6-11(7-3-1)15-18-19-16(20-15)14-10-12-8-4-5-9-13(12)17-14/h1-10,17H

InChI Key

XBSKXIUAUURIBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.